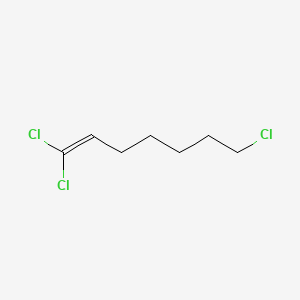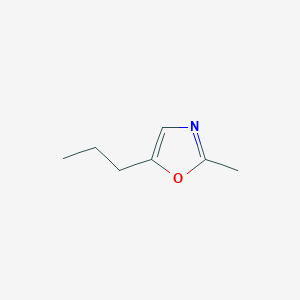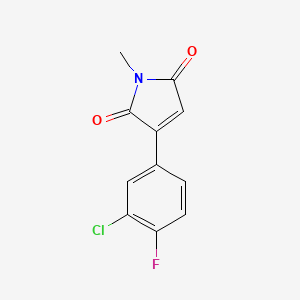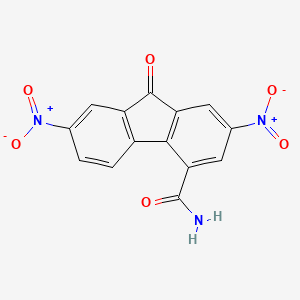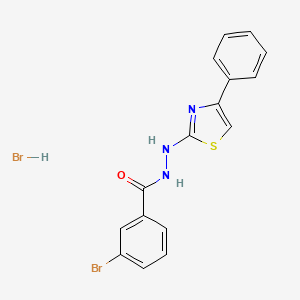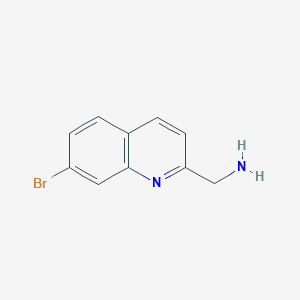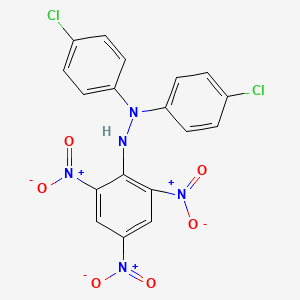![molecular formula C18H26N2OS B14167271 N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide CAS No. 929293-01-6](/img/structure/B14167271.png)
N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide is a compound that features an indole moiety linked to an octanamide chain with a sulfanyl group. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide typically involves the coupling of tryptamine (an indole derivative) with an appropriate carboxylic acid or its derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Known for its potential antiviral activity.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities not found in other similar compounds.
属性
CAS 编号 |
929293-01-6 |
|---|---|
分子式 |
C18H26N2OS |
分子量 |
318.5 g/mol |
IUPAC 名称 |
N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide |
InChI |
InChI=1S/C18H26N2OS/c21-18(10-4-2-1-3-7-13-22)19-12-11-15-14-20-17-9-6-5-8-16(15)17/h5-6,8-9,14,20,22H,1-4,7,10-13H2,(H,19,21) |
InChI 键 |
OEYYSRBPMZQXMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)
![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
